Ethyl 3-(4-iodophenyl)-3-oxopropanoate

描述

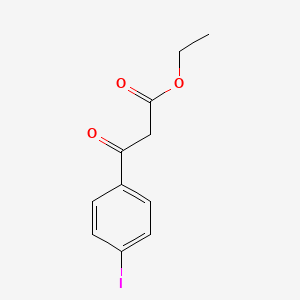

Structure

2D Structure

属性

IUPAC Name |

ethyl 3-(4-iodophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IO3/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOIUIJYPQHAHLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393971 | |

| Record name | ethyl 3-(4-iodophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63131-30-6 | |

| Record name | ethyl 3-(4-iodophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 3 4 Iodophenyl 3 Oxopropanoate: Development and Optimization

Conventional Synthetic Routes and their Limitations

Traditional approaches to the synthesis of Ethyl 3-(4-iodophenyl)-3-oxopropanoate primarily rely on well-established esterification and condensation reactions. While these methods are foundational, they often present challenges in terms of yield, purity, and reaction conditions.

Esterification Reactions for the Preparation of this compound

Esterification is a fundamental reaction in organic synthesis and can be a key step in the multi-step preparation of this compound. A common strategy involves the initial synthesis of a precursor, such as 4-iodobenzoic acid, followed by its esterification.

A typical procedure for the synthesis of a precursor, ethyl 4-iodobenzoate (B1621894), involves the reaction of 4-iodobenzoic acid with ethanol (B145695) in the presence of a catalytic amount of a strong acid, such as thionyl chloride. The mixture is heated at reflux for several hours. After completion, the solvent is removed under vacuum, and the residue is purified to yield the desired ester. This ethyl 4-iodobenzoate can then be used in subsequent condensation reactions to afford the final product.

Condensation Reactions in the Synthesis of this compound

Condensation reactions are central to the formation of the β-keto ester functionality in this compound. The Claisen condensation and related reactions are the most common methods employed.

One plausible and widely used approach is the Claisen condensation , which involves the reaction of an ester with an enolizable ester in the presence of a strong base. For the synthesis of this compound, this would typically involve the reaction of ethyl 4-iodobenzoate with ethyl acetate (B1210297). A strong base, such as sodium ethoxide, is required to deprotonate the α-carbon of ethyl acetate, forming a nucleophilic enolate. This enolate then attacks the carbonyl carbon of ethyl 4-iodobenzoate, leading to a tetrahedral intermediate which subsequently eliminates an ethoxide ion to form the β-keto ester. openstax.org The reaction is typically carried out in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). numberanalytics.com

Another effective condensation strategy involves the reaction of an acetophenone (B1666503) derivative with a carbonate ester. In a procedure analogous to the synthesis of similar aryl-β-keto esters, 4'-iodoacetophenone (B82248) can be reacted with diethyl carbonate in the presence of a strong base like potassium tert-butoxide. The reaction is typically heated to drive it to completion. Toluene is often used as a solvent to maintain a mobile suspension.

A similar reaction has been reported for the synthesis of ethyl 3-oxo-3-(pyridin-4-yl)propanoate, where ethyl isonicotinate (B8489971) was refluxed with sodium ethoxide and ethyl acetate. researchgate.net This provides a strong model for the analogous synthesis of the 4-iodophenyl derivative.

| Starting Material 1 | Starting Material 2 | Base | Solvent | Product |

| Ethyl 4-iodobenzoate | Ethyl acetate | Sodium ethoxide | THF or DMF | This compound |

| 4'-Iodoacetophenone | Diethyl carbonate | Potassium tert-butoxide | Toluene | This compound |

Challenges in Purity and Yield Optimization of this compound

The conventional synthesis of this compound is not without its difficulties. Optimizing the yield and ensuring the purity of the final product can be challenging.

Side reactions are a common issue in Claisen condensations. Self-condensation of the enolizable ester (ethyl acetate in this case) can occur, leading to the formation of ethyl acetoacetate (B1235776) as a byproduct. To minimize this, a careful control of reaction conditions, such as temperature and the rate of addition of reactants, is crucial. Furthermore, the use of a non-enolizable ester as the acylating agent, like ethyl 4-iodobenzoate, is a key strategy in mixed Claisen condensations to favor the desired product. pressbooks.pub

Purification of the final product often requires techniques such as column chromatography or distillation. google.com The presence of unreacted starting materials and byproducts can complicate the purification process. For instance, the separation of the desired β-keto ester from any self-condensation product can be difficult due to their similar chemical properties. The choice of solvent for extraction and recrystallization is also critical for obtaining a pure product.

The yield of the reaction can be influenced by several factors, including the choice of base and solvent, reaction temperature, and reaction time. Strong, non-nucleophilic bases are generally preferred to avoid saponification of the ester. numberanalytics.com The use of solvent-free conditions has been explored for some Claisen condensations to reduce waste and simplify workup, which could be a potential avenue for optimizing the synthesis of this compound. researchgate.net

Advanced and Green Chemistry Approaches to the Synthesis of this compound

In recent years, there has been a significant push towards the development of more efficient, sustainable, and environmentally friendly synthetic methods. These advanced and green chemistry approaches offer promising alternatives to the conventional synthesis of this compound.

Catalytic Methods in this compound Synthesis

The use of catalysts can significantly improve the efficiency and selectivity of organic reactions. While traditional Claisen condensations often require stoichiometric amounts of strong bases, catalytic methods aim to reduce the amount of reagents and waste generated.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds. A potential catalytic route to this compound could involve the palladium-catalyzed β-arylation of an α-keto ester. nih.gov This would involve the coupling of an aryl halide, in this case, an iodobenzene (B50100) derivative, with an enolate of a suitable β-keto ester precursor.

Copper-catalyzed reactions also offer a viable alternative. Copper catalysts are generally less expensive and less toxic than their palladium counterparts. Copper-catalyzed coupling of aryl iodides with various nucleophiles is well-established, and this methodology could potentially be adapted for the synthesis of the target molecule. rsc.org

| Catalytic System | Reactant 1 | Reactant 2 | Potential Advantage |

| Palladium catalyst | Aryl halide (e.g., 1,4-diiodobenzene) | β-keto ester enolate | High efficiency and functional group tolerance. |

| Copper catalyst | Aryl iodide (e.g., 4-iodo-derivative) | β-keto ester enolate | Lower cost and toxicity compared to palladium. |

One-Pot and Multicomponent Reactions for Enhanced Efficiency

One-pot and multicomponent reactions (MCRs) are highly desirable from a green chemistry perspective as they reduce the number of synthetic steps, minimize waste, and save time and resources. researchgate.net

A one-pot synthesis of this compound could be envisioned starting from readily available precursors. For example, a one-pot procedure could involve the in-situ formation of an organometallic reagent from 4-iodoaniline, followed by its reaction with a suitable three-carbon building block. While specific examples for this exact molecule are not prevalent in the literature, the general principles of one-pot synthesis of β-keto esters are being actively explored. researchgate.net

Multicomponent reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials, represent a highly efficient synthetic strategy. The development of an MCR for the synthesis of this compound would be a significant advancement. Although no specific MCR has been reported for this compound, the broader field of MCRs for the synthesis of β-dicarbonyl compounds is an active area of research. allresearchjournal.com

The principles of green chemistry, such as the use of safer solvents (e.g., water or ethanol), energy efficiency, and atom economy, are increasingly being applied to classical reactions like the Claisen condensation. acs.orgyoutube.com The exploration of micellar media for Claisen-Schmidt reactions, a related condensation, suggests that similar approaches could be beneficial for the synthesis of this compound, potentially leading to higher yields and easier product isolation. acs.org

Sustainable Practices in the Preparation of this compound

In recent years, there has been a significant push towards developing more sustainable synthetic methodologies in organic chemistry, often referred to as "green chemistry." dovepress.com While specific studies on the green synthesis of this compound are limited, general sustainable practices for the synthesis of β-keto esters can be applied. These practices aim to reduce the environmental impact of the chemical process by minimizing waste, using less hazardous substances, and improving energy efficiency.

Key areas for implementing sustainable practices in the synthesis of this compound include:

Use of Greener Solvents: Traditional organic solvents are often volatile and can be hazardous. The exploration of more environmentally benign solvents, or even solvent-free reaction conditions, is a key aspect of green chemistry. dovepress.com

Catalytic Approaches: The use of catalytic amounts of reagents is preferred over stoichiometric amounts to reduce waste. While the Claisen condensation traditionally requires a stoichiometric amount of base, research into catalytic versions of this reaction is ongoing.

Energy Efficiency: Employing milder reaction conditions, such as lower temperatures and shorter reaction times, can significantly reduce energy consumption. Microwave-assisted synthesis is one such technique that can accelerate reaction rates.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental principle of green chemistry.

The table below summarizes some potential green alternatives to traditional methods for the synthesis of β-keto esters.

Table 2: Comparison of Traditional vs. Potential Green Synthetic Approaches for β-Keto Esters

| Aspect | Traditional Method | Potential Green Alternative |

|---|---|---|

| Solvent | Volatile organic solvents (e.g., THF, Toluene) | Bio-based solvents, ionic liquids, or solvent-free conditions. |

| Catalyst/Base | Stoichiometric strong bases (e.g., NaH, NaOEt) | Catalytic amounts of solid bases or heterogeneous catalysts. |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, ultrasound. |

| Waste Generation | Significant solvent and salt waste | Reduced waste through catalysis and solvent minimization. |

Mechanistic Investigations of Synthetic Pathways to this compound

The primary synthetic route to this compound is the Claisen condensation. The mechanism of this reaction has been extensively studied and proceeds through a series of well-understood steps. libretexts.orguomustansiriyah.edu.iq

The mechanism can be broken down into the following key stages:

Enolate Formation: A strong base, such as sodium ethoxide (NaOEt), removes an acidic α-proton from an ester molecule (e.g., ethyl acetate) to form a resonance-stabilized enolate ion. This is the nucleophilic species in the reaction. byjus.comlibretexts.org

Nucleophilic Attack: The enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the second ester (e.g., an ester of 4-iodobenzoic acid). This results in the formation of a tetrahedral intermediate. libretexts.orguomustansiriyah.edu.iq

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the alkoxide leaving group (e.g., methoxide (B1231860) or ethoxide). This step results in the formation of the β-keto ester. libretexts.org

Deprotonation of the Product: The resulting β-keto ester has acidic protons on the α-carbon situated between the two carbonyl groups. The alkoxide base present in the reaction mixture deprotonates this α-carbon, forming a new, highly resonance-stabilized enolate. This final deprotonation step is often the driving force for the reaction, shifting the equilibrium towards the product. chemistrysteps.com

Protonation: A final workup step with a dilute acid is required to neutralize the enolate and any remaining base, yielding the final this compound product. uomustansiriyah.edu.iq

The presence of the iodine atom on the phenyl ring is not expected to significantly alter the fundamental mechanism of the Claisen condensation, although it may have a minor electronic effect on the reactivity of the benzoyl ester.

While alternative synthetic routes to β-keto esters exist, such as those involving organometallic reagents or acylation of ketone enolates, the Claisen condensation remains the most direct and widely employed method for compounds of this class. Mechanistic investigations of these alternative pathways would follow the established principles of the respective reaction types.

Chemical Reactivity and Mechanistic Investigations of Ethyl 3 4 Iodophenyl 3 Oxopropanoate

Reactions Involving the Carbonyl Group of Ethyl 3-(4-iodophenyl)-3-oxopropanoate

The β-ketoester portion of the molecule, comprising a ketone and an ester separated by a methylene (B1212753) group, is responsible for a variety of classical organic reactions. The ketone is susceptible to nucleophilic attack, while the α-protons on the methylene group are acidic, facilitating enolate formation.

The ketone carbonyl group in this compound is an electrophilic center that readily undergoes addition reactions with nucleophiles. A common transformation is the reduction of the ketone to a secondary alcohol.

Reduction: Selective reduction of the ketone in the presence of the ester can be achieved using mild hydride reagents such as sodium borohydride (B1222165) (NaBH4). This reagent is chemoselective, reducing aldehydes and ketones much faster than esters. askfilo.com The reaction with NaBH4 in an alcoholic solvent like methanol (B129727) or ethanol (B145695) would yield Ethyl 3-hydroxy-3-(4-iodophenyl)propanoate. askfilo.com

Asymmetric Hydrogenation: For the synthesis of chiral molecules, the asymmetric hydrogenation of the ketone is a powerful technique. This is typically achieved using transition metal catalysts (e.g., Ruthenium, Rhodium, or Palladium) complexed with chiral ligands. nih.gov While specific studies on this compound are not prevalent, the asymmetric transfer hydrogenation of the analogous Ethyl 3-(4-bromophenyl)-3-oxopropanoate has been reported, achieving high conversion and enantiomeric excess. rsc.org Such reactions are crucial for producing enantiomerically pure β-hydroxy esters, which are valuable chiral building blocks. nih.gov

| Reaction | Reagent/Catalyst | Product | Key Features |

| Ketone Reduction | Sodium Borohydride (NaBH4) in Methanol | Ethyl 3-hydroxy-3-(4-iodophenyl)propanoate | Chemoselective reduction of ketone over ester. askfilo.com |

| Asymmetric Hydrogenation | Chiral Ru/Rh/Pd Catalyst + H2 or H-donor | (R)- or (S)-Ethyl 3-hydroxy-3-(4-iodophenyl)propanoate | Produces enantiomerically enriched secondary alcohols. nih.govrsc.org |

The methylene protons situated between the two carbonyl groups (α-protons) of this compound are significantly acidic (pKa ≈ 11 in DMSO) due to resonance stabilization of the resulting conjugate base (enolate). This enolate is a potent carbon nucleophile, central to various condensation and alkylation reactions.

Alkylation: In the presence of a suitable base, such as sodium ethoxide, the compound is readily deprotonated to form an enolate. This enolate can then be alkylated via an SN2 reaction with an alkyl halide. libretexts.orglibretexts.org This reaction, analogous to the acetoacetic ester synthesis, is a powerful method for forming new carbon-carbon bonds at the α-position. libretexts.org The choice of alkyl halide is typically limited to methyl or primary halides to avoid competing E2 elimination reactions. libretexts.org

Knoevenagel Condensation: The active methylene group can also participate in Knoevenagel condensations with aldehydes or ketones, typically catalyzed by a weak base like piperidine (B6355638) or an amine salt. wikipedia.orgsigmaaldrich.com The reaction involves a nucleophilic addition of the enolate to the aldehyde/ketone carbonyl, followed by dehydration to yield a new α,β-unsaturated system. wikipedia.org For example, condensation with benzaldehyde (B42025) would produce Ethyl 2-(4-iodobenzoyl)-3-phenylacrylate. This type of reaction provides a versatile route to highly functionalized alkenes. researchgate.net

| Reaction | Reagent(s) | Intermediate | Product |

| α-Alkylation | 1. Sodium Ethoxide (NaOEt) 2. Alkyl Halide (R-X) | Enolate | Ethyl 2-alkyl-3-(4-iodophenyl)-3-oxopropanoate libretexts.orglibretexts.org |

| Knoevenagel Condensation | Aldehyde (R-CHO), Base (e.g., Piperidine) | Aldol-type adduct | Ethyl 2-(4-iodobenzoyl)-3-substituted-acrylate wikipedia.org |

The 1,3-dicarbonyl arrangement in this compound makes it an ideal precursor for the synthesis of various five- and six-membered heterocyclic rings through condensation reactions with binucleophiles.

Pyrazole (B372694) Synthesis: One of the most common applications of β-ketoesters is the Knorr pyrazole synthesis, which involves a cyclocondensation reaction with hydrazine (B178648) or its derivatives. nih.govbeilstein-journals.org The reaction of this compound with hydrazine hydrate (B1144303) would proceed via initial formation of a hydrazone at the ketone carbonyl, followed by intramolecular cyclization and dehydration to yield Ethyl 5-(4-iodophenyl)-1H-pyrazole-3-carboxylate. researchgate.nettandfonline.com

Pyrimidine Synthesis: Six-membered heterocycles like pyrimidines can be synthesized via the Biginelli reaction or related cyclocondensations. Reacting the β-ketoester with urea, thiourea (B124793), or guanidine (B92328) in the presence of an acid catalyst can lead to the formation of dihydropyrimidinone (or corresponding thione/imine) derivatives. bu.edu.egnih.gov For instance, reaction with thiourea would yield a 4-(4-iodophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-6-carboxylate derivative. nih.gov

| Heterocycle | Reagent | Reaction Type | Product Class |

| Pyrazole | Hydrazine Hydrate (NH2NH2·H2O) | Knorr Pyrazole Synthesis | 5-(4-iodophenyl)pyrazole-3-carboxylate nih.govbeilstein-journals.org |

| Pyrimidine | Urea, Thiourea, or Guanidine | Biginelli-type Cyclocondensation | 4-(4-iodophenyl)dihydropyrimidinone (or thione/imine) bu.edu.egnih.gov |

Reactions at the Iodophenyl Moiety of this compound

The carbon-iodine bond on the phenyl ring is the second major site of reactivity. Aryl iodides are particularly valuable substrates for transition metal-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond towards oxidative addition.

Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C bond formation, and this compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The reaction of this compound with an arylboronic acid (e.g., phenylboronic acid) would yield the corresponding biaryl product, Ethyl 3-(biphenyl-4-yl)-3-oxopropanoate. wikipedia.orgorganic-chemistry.org The reaction tolerates a wide variety of functional groups, including the β-ketoester moiety. harvard.edu

Heck-Mizoroki Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene, such as styrene (B11656) or an acrylate, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction with ethyl acrylate, for instance, would lead to the formation of Ethyl (E)-3-(4-(3-ethoxy-3-oxoprop-1-en-1-yl)phenyl)-3-oxopropanoate, a substituted cinnamate (B1238496) derivative. Aryl iodides are highly reactive substrates for this process. mdpi.comyoutube.com

Sonogashira Coupling: This reaction forms a C-C bond between the aryl iodide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst with an amine base. wikipedia.orgorganic-chemistry.org Coupling this compound with an alkyne like phenylacetylene (B144264) would produce Ethyl 3-oxo-3-(4-(phenylethynyl)phenyl)propanoate. youtube.com

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Boronic Acid (R-B(OH)2) | Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., Na2CO3) | Biaryl derivative wikipedia.orglibretexts.org |

| Heck-Mizoroki | Alkene (e.g., Styrene) | Pd Catalyst (e.g., Pd(OAc)2) + Base (e.g., Et3N) | Substituted alkene wikipedia.orgorganic-chemistry.org |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd/Cu Co-catalyst + Amine Base | Arylalkyne wikipedia.orgorganic-chemistry.org |

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a leaving group on the aromatic ring. The purpose of the EWG is to stabilize the negative charge of the intermediate Meisenheimer complex.

In this compound, the ethyl 3-oxopropanoyl group is an electron-withdrawing group due to both inductive and resonance effects. Its position para to the iodine atom should activate the ring towards nucleophilic attack, although it is generally less activating than a nitro group. Therefore, SNAr reactions are plausible but may require strong nucleophiles and/or elevated temperatures. Potential reactions could involve the displacement of the iodide by nucleophiles such as sodium methoxide (B1231860) to form Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate, or by an amine to yield the corresponding aniline (B41778) derivative. The feasibility and reaction conditions would be highly dependent on the nucleophile's strength and the stability of the intermediate complex.

Metal-Mediated Transformations

The carbon-iodine bond in this compound is a key site for metal-catalyzed cross-coupling reactions. The high reactivity of aryl iodides compared to bromides or chlorides makes this compound an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl iodide with an organoboron species, typically a boronic acid or ester, in the presence of a base. wikipedia.orglibretexts.org This reaction is a powerful tool for forming biaryl structures. For this compound, a Suzuki coupling would replace the iodine atom with an aryl, heteroaryl, or vinyl group. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. wikipedia.org The reaction with this compound would lead to the formation of a new carbon-carbon bond at the 4-position of the phenyl ring, yielding products like substituted cinnamoyl derivatives.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. wikipedia.org It is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org The Sonogashira coupling of this compound would produce an arylethynyl derivative, a valuable structural motif in various fields. The reactivity of the aryl halide in Sonogashira coupling follows the order I > Br > Cl. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds by reacting the aryl iodide with an amine in the presence of a strong base. wikipedia.orgorganic-chemistry.org This transformation allows for the synthesis of N-aryl compounds from this compound, providing access to a wide range of substituted anilines. The reaction mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Expected Product Structure |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Na₂CO₃, K₃PO₄ | Ethyl 3-(4-R-phenyl)-3-oxopropanoate |

| Heck Reaction | Alkene (H₂C=CHR) | Pd(OAc)₂/P(o-tol)₃ | Et₃N, K₂CO₃ | Ethyl 3-(4-(CH=CHR)-phenyl)-3-oxopropanoate |

| Sonogashira Coupling | Alkyne (HC≡CR) | Pd(PPh₃)₂Cl₂/CuI | Et₃N, Piperidine | Ethyl 3-(4-(C≡CR)-phenyl)-3-oxopropanoate |

| Buchwald-Hartwig Amination | Amine (HNR¹R²) | Pd₂(dba)₃/BINAP | NaOtBu, Cs₂CO₃ | Ethyl 3-(4-(NR¹R²)-phenyl)-3-oxopropanoate |

Reactions at the Ester Group of this compound

The ethyl ester group is another reactive site in the molecule, susceptible to nucleophilic acyl substitution reactions such as transesterification and hydrolysis, as well as reduction.

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction is typically catalyzed by acids, bases, or various metal catalysts. nih.govrsc.org The selective transesterification of β-keto esters is a valuable synthetic transformation, often proceeding through chelation of a catalyst to an enol intermediate. nih.gov This allows for the modification of the ester group while preserving the rest of the molecular structure. A wide range of alcohols, including primary, secondary, and cyclic alcohols, can be used. nih.gov

Hydrolysis of the ester group occurs under either acidic or basic conditions to yield the corresponding carboxylic acid, 3-(4-iodophenyl)-3-oxopropanoic acid. Basic hydrolysis (saponification) is typically irreversible as the resulting carboxylate anion is unreactive towards the alcohol leaving group. Acid-catalyzed hydrolysis is an equilibrium process. The resulting β-keto acid is prone to decarboxylation upon heating.

| Reaction | Reagent | Typical Conditions | Product |

|---|---|---|---|

| Transesterification | R-OH (another alcohol) | Acid (e.g., H₂SO₄) or Base (e.g., NaOR) catalyst, heat | Alkyl 3-(4-iodophenyl)-3-oxopropanoate |

| Base-catalyzed Hydrolysis (Saponification) | Aqueous NaOH or KOH, then H₃O⁺ | Heat, followed by acidification | 3-(4-Iodophenyl)-3-oxopropanoic acid |

| Acid-catalyzed Hydrolysis | Aqueous acid (e.g., H₂SO₄, HCl) | Heat | 3-(4-Iodophenyl)-3-oxopropanoic acid |

The reduction of this compound can lead to different products depending on the reducing agent and reaction conditions, owing to the presence of both a ketone and an ester group.

Selective Reduction of the Ketone: Mild reducing agents like sodium borohydride (NaBH₄) are known to selectively reduce aldehydes and ketones in the presence of esters. masterorganicchemistry.comaskfilo.com Treatment of this compound with NaBH₄ in an alcoholic solvent such as methanol or ethanol is expected to reduce the ketone to a secondary alcohol, yielding ethyl 3-hydroxy-3-(4-iodophenyl)propanoate. askfilo.com

Reduction of Both Ketone and Ester: Stronger reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing both ketones and esters to alcohols. masterorganicchemistry.comlibretexts.org The reaction of this compound with an excess of LiAlH₄ would first reduce the more reactive ketone, and then the ester group would be reduced to a primary alcohol. ucalgary.cachemistrysteps.com The final product after an aqueous workup would be 1-(4-iodophenyl)propane-1,3-diol.

| Reducing Agent | Functional Group(s) Reduced | Expected Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Ketone only | Ethyl 3-hydroxy-3-(4-iodophenyl)propanoate |

| Lithium Aluminum Hydride (LiAlH₄) | Both Ketone and Ester | 1-(4-Iodophenyl)propane-1,3-diol |

Tautomerism and Isomerism in this compound Systems

Like other β-dicarbonyl compounds, this compound can exist as a mixture of two rapidly interconverting constitutional isomers known as tautomers: the keto form and the enol form. mdpi.com This phenomenon is known as keto-enol tautomerism.

The keto form contains the ketone and ester carbonyl groups separated by a methylene (-CH₂-) group. The enol form is characterized by a carbon-carbon double bond and a hydroxyl group (an "enol"), which is stabilized by conjugation with the remaining carbonyl group (the ester). This intramolecular hydrogen bond forms a pseudo-six-membered ring, which contributes significantly to the stability of the enol tautomer.

The position of the keto-enol equilibrium is highly sensitive to the solvent. cdnsciencepub.comcdnsciencepub.com

In non-polar solvents (e.g., hexane, carbon tetrachloride), the enol form is generally favored. The intramolecular hydrogen bond in the enol form is stable in these solvents as there are no solvent molecules to compete for hydrogen bonding.

In polar protic solvents (e.g., water, ethanol), the keto form is often more dominant. The polar solvent molecules can form strong intermolecular hydrogen bonds with the carbonyl groups of the keto tautomer, stabilizing it and disrupting the intramolecular hydrogen bond of the enol form. cdnsciencepub.com

The tautomeric equilibrium can be studied using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), infrared (IR), and ultraviolet (UV) spectroscopy. cdnsciencepub.com In ¹H NMR spectroscopy, distinct signals for the protons of both the keto and enol forms can often be observed, allowing for the quantification of the tautomeric ratio in different solvents.

Applications of Ethyl 3 4 Iodophenyl 3 Oxopropanoate in Advanced Chemical Synthesis

Role as a Key Intermediate in Organic Synthesis

Ethyl 3-(4-iodophenyl)-3-oxopropanoate is a valuable building block in synthetic chemistry due to its dual reactivity. The β-keto ester moiety provides a handle for a wide array of classical organic reactions, while the iodo-substituent on the phenyl ring opens avenues for modern cross-coupling methodologies.

Synthesis of Complex Organic Molecules and Scaffolds

The structure of this compound makes it an ideal starting material for the synthesis of diverse and complex molecules. As a 1,3-dicarbonyl compound, it is a precursor for various heterocyclic systems through condensation reactions with dinucleophiles. For instance, β-keto esters are widely used in multicomponent reactions, such as the Hantzsch pyridine (B92270) synthesis, to efficiently generate complex molecular frameworks from simple precursors. nih.gov

Furthermore, the presence of the aryl iodide group is of paramount importance for building molecular complexity. This functional group allows the molecule to participate in a variety of palladium-catalyzed cross-coupling reactions. These include, but are not limited to, the Suzuki, Heck, and Sonogashira reactions, which forge new carbon-carbon bonds. This capability enables the attachment of diverse aryl, vinyl, or alkynyl groups at the 4-position of the phenyl ring, providing a powerful strategy for creating extensive libraries of complex organic molecules.

Preparation of Substituted Propynoates and Propynenitriles

The direct conversion of this compound to substituted propynoates or propynenitriles is not a widely documented transformation in chemical literature. The synthesis of propynenitriles typically involves other established routes. researchgate.net Such a conversion from a β-keto ester would require a complex series of reactions involving significant functional group manipulation, and as such, this compound is not typically utilized as a direct precursor for these specific classes of molecules.

Reactant in Rearrangement Reactions

Aryl β-keto esters are known to participate in specific types of rearrangement reactions. One such transformation is transacylation, where the acyl group of the β-keto ester can be transferred to various nucleophiles under mild conditions. lookchem.com This reactivity allows for the chemoselective acylation of substrates like diamines and amino alcohols. lookchem.com

While the Claisen rearrangement is a well-known sigmaaldrich.comsigmaaldrich.com-sigmatropic rearrangement for β-keto esters, it requires the substrate to first be converted to an O-allyl β-ketoester. nih.gov Upon such modification, the resulting allyl vinyl ether intermediate could undergo a catalytic, enantioselective rearrangement to form carbon-carbon bonds and create vicinal stereogenic centers, demonstrating the potential utility of the core scaffold in complex stereocontrolled synthesis. nih.gov

Applications in Medicinal Chemistry and Drug Discovery

The structural motifs present in this compound are frequently encountered in molecules of medicinal importance, making it a valuable starting material for the synthesis of therapeutic agents and diagnostic tools.

Precursor for Biologically Active Molecules

The 4-iodobenzoyl core of the molecule is a key structural feature in various biologically active compounds. For example, molecules containing N-(piperidin-4-yl)-4-iodobenzamide and 4'-iodobenzoyl esters have been synthesized and evaluated as high-affinity ligands for sigma (σ) receptors and dopamine (B1211576) transporters, respectively. ebi.ac.ukresearchgate.net Sigma receptors are implicated in a variety of neurological disorders and are overexpressed in certain cancer cell lines, such as breast cancer. researchgate.net Consequently, this compound serves as a critical precursor for developing radiolabeled ligands (using iodine isotopes like ¹²³I or ¹²⁵I) for potential use in medical imaging techniques like SPECT to visualize and diagnose tumors. researchgate.netnih.gov

In addition, the β-keto ester functional group is a common building block in the synthesis of compounds with antimicrobial properties. mdpi.com The design of novel β-keto esters as analogues of natural bacterial signaling molecules (autoinducers) is an active area of research aimed at developing new antibacterial agents. mdpi.com

Synthesis of Drug Intermediates and Pharmacophores

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The 4-iodobenzoyl moiety has proven to be an important component of pharmacophores for several protein targets. Its inclusion in molecules can lead to high-affinity binding, as seen in the development of ligands for dopamine D₄ antagonists and sigma receptors. sigmaaldrich.comebi.ac.uk

The utility of this compound as a drug intermediate is further highlighted by its structural similarity to key intermediates in the synthesis of modern pharmaceuticals. For instance, 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid is a key intermediate in the synthesis of Alectinib, a tyrosine kinase inhibitor used in cancer therapy. google.com This underscores the value of the iodophenyl scaffold, which can be derived from precursors like this compound, in the construction of complex and potent drug substances.

Interactive Data Table: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 63131-30-6 |

| Molecular Formula | C₁₁H₁₁IO₃ |

| Molecular Weight | 318.11 g/mol |

| Appearance | Not Available |

| Storage | 2-8°C, inert atmosphere |

Interactive Data Table: Synthetic Applications

| Reaction Type | Role of Compound | Potential Products |

|---|---|---|

| Multicomponent Reactions | Key Building Block | Complex Heterocycles (e.g., Dihydropyridines) |

| Cross-Coupling (e.g., Suzuki) | Electrophilic Partner | Biaryl compounds, complex scaffolds |

| Transacylation | Acyl Donor | Unsymmetrical malonic acid amides |

| Ligand Synthesis | Precursor | High-affinity receptor ligands, imaging agents |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-(N-benzylpiperidin-4-yl)-4-iodobenzamide |

| 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid |

Development of Novel Therapeutic Agents

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in a vast array of therapeutic agents. This compound serves as a key precursor in the synthesis of pyrazole (B372694) derivatives, a class of compounds renowned for their diverse pharmacological activities. nih.govresearchgate.net The reaction of a β-ketoester with hydrazine (B178648) derivatives is a classical and efficient method for constructing the pyrazole ring.

The general synthetic scheme involves the condensation of this compound with a substituted hydrazine. The presence of the 4-iodophenyl substituent is of particular strategic importance. The iodine atom can be readily substituted or participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the introduction of a wide range of molecular fragments at this position, enabling the generation of large libraries of structurally diverse pyrazole analogues. This chemical versatility is crucial in the drug discovery process for optimizing potency, selectivity, and pharmacokinetic properties.

The resulting substituted pyrazoles have been investigated for a range of therapeutic applications, including their potential as anti-inflammatory, antidepressant, and anticonvulsant agents. minia.edu.egnih.gov The specific substitution pattern on the pyrazole ring, influenced by the choice of both the β-ketoester and the hydrazine, dictates the biological activity of the final compound.

Table 1: Exemplary Pharmacological Activities of Pyrazole Derivatives Synthesized from β-Ketoester Precursors

| Therapeutic Target | Example of Activity | Reference |

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes | researchgate.netnih.gov |

| Antidepressant | Modulation of monoamine oxidase (MAO) activity | minia.edu.eg |

| Anticonvulsant | Interaction with ion channels or GABAergic systems | minia.edu.eg |

| Anticancer | Inhibition of specific kinases or signaling pathways | ijtsrd.com |

Applications in Materials Science

The unique electronic and structural features of this compound also position it as a promising candidate for the development of novel organic materials with tailored properties. Its potential utility spans the synthesis of functional polymers and the construction of advanced materials with specific optical and electronic characteristics.

The iodophenyl moiety of this compound is a key functional handle for polymerization reactions. Through cross-coupling methodologies, this compound can be incorporated into the backbones of conjugated polymers. These materials are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the bifunctional nature of the molecule—possessing both a polymerizable handle (the iodo group) and a reactive functional group (the β-ketoester)—allows for its use in the synthesis of Covalent Organic Frameworks (COFs). rsc.orgresearchgate.net COFs are a class of crystalline porous polymers with well-defined structures and high surface areas. The β-ketoester portion can participate in condensation reactions to form heterocyclic linkages, while the iodophenyl group can be used to stitch the building blocks into a larger, ordered network. The resulting COFs could find applications in gas storage, separation, and heterogeneous catalysis. nih.govmdpi.com

Table 2: Potential Functional Materials Derived from this compound

| Material Class | Synthetic Strategy | Potential Application | Reference |

| Conjugated Polymers | Cross-coupling polymerization (e.g., Suzuki, Sonogashira) | Organic electronics, sensors | frontiersin.orgnih.gov |

| Covalent Organic Frameworks (COFs) | Condensation and cross-coupling reactions | Gas storage, catalysis, separation | rsc.orgresearchgate.netnih.gov |

| Functionalized Polymers | Post-polymerization modification of the ketoester group | Biofunctional materials, drug delivery | nih.gov |

The incorporation of heavy atoms like iodine into organic molecules can influence their photophysical properties, including promoting intersystem crossing, which is relevant for applications in phosphorescence and photodynamic therapy. While specific studies on the optical properties of materials derived solely from this compound are not extensively documented, its structure is analogous to building blocks used in the creation of materials with Aggregation-Induced Emission (AIE) characteristics. nih.govnih.goveuropean-mrs.com

AIE is a phenomenon where non-luminescent or weakly luminescent molecules in solution become highly emissive in the aggregated or solid state. encyclopedia.pub This property is highly desirable for applications in bio-imaging, chemical sensing, and optoelectronic devices. nih.govrsc.org The general principle involves the restriction of intramolecular motion in the aggregated state, which closes non-radiative decay channels and opens radiative pathways. The rigid phenyl ring and the potential for forming extended conjugated systems make derivatives of this compound interesting candidates for the design of new AIE-active materials.

Table 3: Potential Optical and Electronic Properties of Materials Incorporating the this compound Scaffold

| Property | Underlying Principle | Potential Application | Reference |

| Tunable Emission | Extended π-conjugation through cross-coupling | Organic Light-Emitting Diodes (OLEDs) | frontiersin.org |

| Aggregation-Induced Emission (AIE) | Restriction of intramolecular motion in the solid state | Bio-imaging, chemical sensors | nih.govnih.goveuropean-mrs.com |

| Enhanced Intersystem Crossing | Heavy atom effect of iodine | Phosphorescent materials, photodynamic therapy | - |

| Electrical Conductivity | Formation of conjugated polymer chains | Organic field-effect transistors (OFETs) | frontiersin.orggoogle.comgoogle.com |

Advanced Spectroscopic and Analytical Techniques for the Characterization of Ethyl 3 4 Iodophenyl 3 Oxopropanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing precise information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

The ¹H NMR spectrum of Ethyl 3-(4-iodophenyl)-3-oxopropanoate is predicted to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The spectrum is characterized by signals for the ethyl ester group and the aromatic protons of the 4-iodophenyl ring, as well as the active methylene (B1212753) protons.

The ethyl group protons typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (CH₂O) group, a result of spin-spin coupling with each other. The methylene protons situated between the two carbonyl groups are expected to appear as a singlet, as they lack adjacent protons for coupling. The aromatic protons, due to the para-substitution pattern on the benzene (B151609) ring, are expected to form a characteristic AA'BB' system, which often appears as two distinct doublets. The chemical shifts are influenced by the electronic environment; for instance, protons closer to electronegative oxygen atoms are shifted downfield.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Predicted for CDCl₃ solvent)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.30 | Triplet | 3H | -O-CH₂-CH₃ |

| ~4.00 | Singlet | 2H | -CO-CH₂ -CO- |

| ~4.25 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~7.70 | Doublet | 2H | Aromatic H (ortho to C=O) |

| ~7.85 | Doublet | 2H | Aromatic H (ortho to I) |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a separate signal. The chemical shifts in ¹³C NMR are highly dependent on the hybridization and electronic environment of the carbon atoms.

Carbonyl carbons (C=O) of ketones and esters are particularly deshielded and appear significantly downfield, typically in the 160-200 ppm range. Aromatic carbons also resonate in the downfield region (100-150 ppm), with the carbon atom bonded to the iodine (the ipso-carbon) showing a distinct shift due to the heavy atom effect. The sp³ hybridized carbons of the ethyl group and the methylene bridge appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Predicted for CDCl₃ solvent)

| Chemical Shift (δ, ppm) | Assignment |

| ~14.0 | -O-CH₂-C H₃ |

| ~45.0 | -CO-C H₂-CO- |

| ~62.0 | -O-C H₂-CH₃ |

| ~101.0 | Aromatic C -I |

| ~129.0 | Aromatic C H (ortho to C=O) |

| ~138.0 | Aromatic C H (ortho to I) |

| ~135.0 | Aromatic C -C=O |

| ~167.0 | Ester C =O |

| ~191.0 | Ketone C =O |

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show a cross-peak connecting the triplet of the ethyl's methyl group (~1.30 ppm) with the quartet of its methylene group (~4.25 ppm), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms they are directly attached to. An HSQC spectrum would show a correlation peak between the ¹H signal at ~1.30 ppm and the ¹³C signal at ~14.0 ppm (CH₃), between the ¹H signal at ~4.25 ppm and the ¹³C signal at ~62.0 ppm (OCH₂), and so on for all C-H bonds, allowing for definitive assignment of the carbon skeleton.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. The molecular formula of this compound is C₁₁H₁₁IO₃, corresponding to a molecular weight of 318.11 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 318. The fragmentation of this molecule is expected to follow pathways characteristic of β-keto esters and aromatic ketones. Key fragmentation pathways include:

α-Cleavage: Cleavage of bonds adjacent to the carbonyl groups is common.

Loss of the ethoxy group: Fragmentation can lead to the loss of the ethoxy radical (•OCH₂CH₃), resulting in a fragment ion at m/z = 273.

Formation of the 4-iodobenzoyl cation: A major and very stable fragment is often the acylium ion formed by cleavage between the carbonyl carbon and the methylene bridge. This would result in the 4-iodobenzoyl cation [I-C₆H₄-CO]⁺ at m/z = 231.

Loss of the ethyl group: Loss of an ethyl radical (•CH₂CH₃) can also occur, giving a fragment at m/z = 289.

Notably, for aromatic compounds with a halogen in the para position, the selective loss of the halogen atom from the molecular ion is not a dominant fragmentation pathway. nih.gov

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion |

| 318 | [C₁₁H₁₁IO₃]⁺ (Molecular Ion) |

| 273 | [M - OCH₂CH₃]⁺ |

| 231 | [I-C₆H₄-CO]⁺ |

| 203 | [C₆H₄I]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for its ester and ketone carbonyl groups, as well as its aromatic ring.

The presence of two carbonyl groups (ketone and ester) will result in strong absorption bands in the region of 1680-1750 cm⁻¹. The exact position depends on conjugation and the electronic environment. The ester C=O stretch typically appears at a higher wavenumber than the ketone C=O, which is conjugated with the aromatic ring. Other key absorptions include C-O stretching for the ester, and C-H and C=C stretching for the aromatic ring.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2980 | C-H Stretch | Aliphatic (sp³) |

| ~1740 | C=O Stretch | Ester |

| ~1685 | C=O Stretch | Ketone (conjugated) |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Ester |

Chromatographic Techniques for Purity Assessment and Separation (e.g., GC-MS, HPLC)

Chromatographic methods are essential for separating the target compound from impurities, unreacted starting materials, and byproducts, thereby allowing for its purity to be accurately assessed.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and thermally stable compounds. nih.gov this compound can be analyzed by GC-MS to separate it from volatile impurities. The gas chromatogram provides information on the number of components in the sample and their relative amounts, while the mass spectrometer provides identification of each separated component. For halogenated compounds, specific detectors like a halogen-specific detector (XSD) can offer enhanced selectivity. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the purity assessment of non-volatile compounds. For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. A challenge in the HPLC analysis of β-keto esters is the potential for peak broadening or splitting due to keto-enol tautomerism. This can often be mitigated by adjusting the mobile phase pH or increasing the column temperature to accelerate the interconversion between tautomers, resulting in a single, sharp peak. chromforum.org

Theoretical and Computational Studies on Ethyl 3 4 Iodophenyl 3 Oxopropanoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

A comprehensive understanding of the electronic properties of Ethyl 3-(4-iodophenyl)-3-oxopropanoate is fundamental to predicting its chemical behavior. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be instrumental in this regard. These calculations could provide valuable insights into the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy and distribution of the HOMO are indicative of the molecule's ability to donate electrons, highlighting potential sites for electrophilic attack. Conversely, the LUMO's energy and localization point to the molecule's capacity to accept electrons, thus identifying regions susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, these calculations can generate an electrostatic potential map, which visually represents the charge distribution across the molecule. This map would be invaluable for identifying electron-rich and electron-deficient regions, offering a more nuanced understanding of its intermolecular interactions and reactivity.

Table 1: Hypothetical Data from Quantum Chemical Calculations

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | - | Electron-donating ability |

| LUMO Energy | - | Electron-accepting ability |

| HOMO-LUMO Gap | - | Chemical reactivity and stability |

Note: The data in this table is hypothetical and serves as an example of what could be obtained from quantum chemical calculations.

Molecular Docking and Dynamics Simulations

Should this compound be investigated for potential biological activity, molecular docking and dynamics simulations would be indispensable tools. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method could be employed to screen for potential protein targets by virtually fitting the compound into the binding sites of various enzymes or receptors.

Following docking, molecular dynamics (MD) simulations could provide a more dynamic and realistic picture of the ligand-protein interactions. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the docked complex and the detailed analysis of the intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that govern the binding.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not rigid. Rotation around its single bonds gives rise to various conformations, each with a different energy level. A thorough conformational analysis would be necessary to identify the most stable, low-energy conformations, as these are the most likely to be present under normal conditions and to participate in chemical reactions.

Computational methods can be used to systematically explore the conformational space of the molecule by rotating key dihedral angles and calculating the potential energy of each resulting conformation. The results can be visualized in a Ramachandran-like plot or a potential energy surface, which maps the energy as a function of the rotational angles. Identifying the global and local energy minima on this landscape would reveal the preferred spatial arrangements of the molecule.

Computational Prediction of Reaction Pathways and Mechanisms

Theoretical calculations can also be a powerful tool for investigating the potential reaction pathways and mechanisms involving this compound. By modeling the transition states and intermediates of a proposed reaction, it is possible to calculate the activation energies and reaction enthalpies. This information is crucial for determining the feasibility of a reaction and for understanding the factors that control its rate and selectivity. For instance, computational studies could be used to explore its reactivity in nucleophilic substitution reactions at the carbonyl carbon or in cross-coupling reactions involving the carbon-iodine bond.

Safety and Environmental Considerations of Ethyl 3 4 Iodophenyl 3 Oxopropanoate

Toxicological Profile and Risk Assessment

Potential routes of exposure in a laboratory setting include inhalation of dust particles (if solid), skin contact, and eye contact. The risks associated with this compound are primarily linked to its irritant properties. A formal risk assessment should be conducted before use, considering the quantity of the substance being handled and the nature of the experimental procedures.

Inferred Hazard Classification Based on Analogous Compounds:

| Hazard Class | Classification |

| Skin Corrosion/Irritation | Category 2 (Irritant) |

| Serious Eye Damage/Eye Irritation | Category 2A (Irritant) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |

This table is based on data for Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate and should be considered indicative rather than definitive for Ethyl 3-(4-iodophenyl)-3-oxopropanoate.

Environmental Fate and Impact Assessment

Detailed studies on the environmental fate and impact of this compound are scarce. However, the presence of an iodine atom on the phenyl ring is a key factor in its potential environmental behavior. Iodinated organic compounds can be persistent in the environment. researchgate.net Some studies have shown that organic iodine compounds are not readily biodegradable under aerobic conditions. researchgate.net

There is also a concern that iodinated compounds, if they enter wastewater treatment systems, could react with disinfectants to form iodinated disinfection byproducts (I-DBPs), which are known to be more cytotoxic and genotoxic than their chlorinated or brominated counterparts. researchgate.netnih.gov The mobility of this compound in soil and its potential for bioaccumulation are currently unknown.

Potential Environmental Concerns:

Persistence: Iodinated organic compounds may resist degradation in the environment. researchgate.net

Formation of Disinfection Byproducts: Potential to form harmful byproducts during water treatment. researchgate.netnih.gov

Ecotoxicity: The specific toxicity to aquatic organisms has not been determined.

Safe Handling and Storage Practices for Research Laboratories

Given the potential hazards inferred from similar compounds, strict adherence to safe laboratory practices is essential when handling this compound.

Engineering Controls:

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure. temple.edu

Personal Protective Equipment (PPE):

Eye Protection: Wear chemical safety goggles or a face shield.

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

Skin and Body Protection: Wear a lab coat and closed-toe shoes.

Handling Procedures:

Avoid generating dust if the compound is in solid form.

Prevent contact with skin, eyes, and clothing. temple.edu

Wash hands thoroughly after handling. temple.edu

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated area. temple.edu

Keep away from incompatible materials such as strong oxidizing agents.

Waste Management and Disposal Protocols

As a halogenated organic compound, this compound requires specific waste disposal procedures to minimize environmental impact.

Waste Segregation:

Halogenated organic waste should be collected separately from non-halogenated waste streams. temple.edubucknell.edu This is crucial as the disposal methods for these two categories of chemical waste are different and mixing them can increase disposal costs and environmental risks. temple.edu

Do not mix with acidic or alkaline waste streams. temple.edu

Waste Collection and Labeling:

Collect waste in a designated, properly labeled, and sealed container. temple.eduillinois.edu The label should clearly identify the contents as "Halogenated Organic Waste" and list the chemical name. illinois.edu

Ensure the waste container is compatible with the chemical.

Disposal Methods:

Dispose of the waste through a licensed hazardous waste disposal company. scholaris.ca

Incineration at a regulated hazardous waste facility is a common disposal method for halogenated organic compounds. bucknell.edu

Do not dispose of this chemical down the drain or in general waste.

Future Research Directions and Perspectives for Ethyl 3 4 Iodophenyl 3 Oxopropanoate

Exploration of Novel Synthetic Methodologies

The synthesis of β-ketoesters is a cornerstone of organic chemistry, with numerous established methods. However, the pursuit of novel, more efficient, and sustainable synthetic routes for ethyl 3-(4-iodophenyl)-3-oxopropanoate remains a fertile area of research.

Current synthetic approaches to analogous β-ketoesters often involve the Claisen condensation of an appropriate ester and ketone. For this compound, this would typically involve the reaction of ethyl acetate (B1210297) with a 4-iodoacetophenone derivative. Future research could focus on optimizing this transformation through the exploration of various bases and reaction conditions to improve yields and minimize side products.

Furthermore, alternative methodologies warrant investigation. One promising avenue is the development of transition-metal-catalyzed cross-coupling reactions. For instance, a palladium- or copper-catalyzed carbonylation of 4-iodoacetophenone in the presence of an ethyl acetate equivalent could offer a more direct and atom-economical route. The application of flow chemistry could also be explored to enable safer and more scalable production.

Table 1: Potential Novel Synthetic Methodologies

| Methodology | Potential Advantages | Key Research Focus |

| Optimized Claisen Condensation | Improved yield, reduced byproducts | Screening of advanced bases (e.g., lithium amides, sodium hydride alternatives), solvent effects |

| Transition-Metal Catalysis | High atom economy, functional group tolerance | Catalyst and ligand development, optimization of reaction parameters (temperature, pressure) |

| Flow Chemistry | Enhanced safety, scalability, and control | Reactor design, automated optimization of reaction conditions |

| Chemoenzymatic Synthesis | High selectivity, mild reaction conditions | Identification and engineering of suitable enzymes (e.g., lipases, esterases) |

Discovery of New Chemical Transformations and Reactivity Patterns

The dual functionality of this compound, possessing both a reactive β-ketoester moiety and a versatile aryl iodide, opens the door to a wide array of chemical transformations.

The β-ketoester portion is a classic precursor for the synthesis of various heterocyclic compounds, such as pyrazoles, pyrimidines, and isoxazoles, through condensation reactions with dinucleophiles like hydrazine (B178648) and urea. The influence of the 4-iodophenyl group on the reactivity and regioselectivity of these cyclization reactions is an area ripe for investigation.

The carbon-iodine bond is a key functional group for transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents at the 4-position of the phenyl ring, providing access to a diverse library of derivatives with potentially interesting biological or material properties. The interplay between the reactivity of the β-ketoester and the aryl iodide under various reaction conditions will be a critical aspect to explore.

Expansion of Applications in Medicinal Chemistry and Drug Discovery

β-Ketoesters and their derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities. The presence of an iodine atom in this compound offers several advantages for drug discovery.

Iodine can act as a bioisostere for other groups, participate in halogen bonding interactions with biological targets, and serve as a handle for the introduction of radiolabels for imaging studies. The 4-iodophenyl motif is found in a number of approved drugs and clinical candidates.

Future research should focus on synthesizing libraries of compounds derived from this compound and screening them for various biological activities, including as potential enzyme inhibitors (e.g., kinases, proteases) or receptor modulators. The β-ketoester moiety can be readily transformed into more complex heterocyclic systems, which are often privileged structures in drug discovery.

Investigation of Potential in Advanced Materials

The rigid aromatic structure and the presence of a heavy iodine atom in this compound suggest potential applications in the field of advanced materials. The high electron density of the iodinated phenyl ring could be exploited in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Furthermore, the ability to undergo cross-coupling reactions allows for the incorporation of this molecule into larger polymeric structures. This could lead to the development of novel polymers with tailored optical, electronic, or thermal properties. For example, incorporating this unit into conjugated polymers could modulate their band gap and charge transport characteristics. The potential for these materials to act as sensors or in nonlinear optical applications also warrants investigation.

Development of Sustainable and Environmentally Benign Processes

A significant future direction for research on this compound will be the development of sustainable and environmentally benign synthetic and transformational processes. This aligns with the broader goals of green chemistry to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Future research in this area could focus on:

Catalytic Methods: Employing highly efficient and recyclable catalysts for both the synthesis of the molecule and its subsequent transformations.

Green Solvents: Exploring the use of safer and more sustainable solvents, such as water, supercritical fluids, or bio-based solvents, in place of traditional volatile organic compounds.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Energy Efficiency: Investigating the use of alternative energy sources, such as microwave or ultrasonic irradiation, to accelerate reactions and reduce energy consumption.

By focusing on these green chemistry principles, the future development and application of this compound can be pursued in a manner that is both scientifically innovative and environmentally responsible.

常见问题

Q. What are the standard synthetic routes for preparing ethyl 3-(4-iodophenyl)-3-oxopropanoate, and what reaction conditions are critical for optimizing yield?

Methodological Answer: this compound is typically synthesized via Claisen condensation between 4-iodobenzoyl chloride and monoethyl malonate under basic conditions. Key steps include:

- Reagent selection : Use of anhydrous solvents (e.g., THF or ether) and bases like NaH or LDA to deprotonate the malonate .

- Temperature control : Reactions are often conducted at low temperatures (−78°C) to minimize side reactions .

- Workup : Acidic quenching followed by extraction with ethyl acetate and purification via flash chromatography (e.g., petroleum ether:ethyl acetate = 20:1) .

Q. Critical Parameters Table :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Base | NaH/LDA | Higher deprotonation efficiency |

| Solvent | Anhydrous THF | Prevents hydrolysis |

| Temperature | −78°C | Reduces ketone dimerization |

| Purification | Column chromatography | Removes unreacted benzoyl chloride |

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

Q. How can researchers ensure purity of this compound, and what analytical methods are recommended for quality control?

Methodological Answer:

- HPLC/GC Analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect impurities. Retention time consistency indicates purity .

- Melting Point Determination : Compare observed mp (e.g., 85–87°C) with literature values .

- Elemental Analysis : Validate C, H, and O percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers address low yields or side products in the synthesis of this compound?

Methodological Answer: Common issues include:

- Incomplete condensation : Optimize stoichiometry (e.g., 1.2:1 ratio of benzoyl chloride to malonate) .

- Oxidation of iodide : Conduct reactions under inert atmosphere (N₂/Ar) to prevent iodine liberation .

- Byproduct formation : Introduce molecular sieves (4 Å) to absorb water and suppress hydrolysis .

Q. Troubleshooting Table :

| Issue | Solution | Evidence |

|---|---|---|

| Low yield | Increase reaction time (8–12 h reflux) | |

| Side products | Use anhydrous solvents and strict temperature control |

Q. What strategies are effective for studying the reactivity of the β-keto ester group in this compound toward nucleophiles?

Methodological Answer:

- Mechanistic Probes : React with amines (e.g., guanidine) under refluxing ethanol to form pyrimidinones, monitored by TLC .

- Kinetic Studies : Use in situ IR to track ketone carbonyl disappearance (~1680 cm⁻¹) .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 09) to predict regioselectivity in nucleophilic attacks .

Q. How can researchers resolve contradictions between experimental spectral data and predicted structures for derivatives of this compound?

Methodological Answer:

Q. What methodologies are recommended for evaluating the biological activity of this compound in enzyme inhibition studies?

Methodological Answer:

- Enzyme Assays : Test against Mycobacterium tuberculosis Pks13 (IC₅₀ determination via microplate Alamar Blue assay) .

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., Pks13 thioesterase domain) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS for degradation products .

Q. How can researchers safely handle this compound given its potential hazards?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。